molecular formula C17H20O5 B14090328 1,10-Epoxydecompositin

1,10-Epoxydecompositin

Cat. No.: B14090328
M. Wt: 304.34 g/mol
InChI Key: XWHQCPICYIBGNB-XLLMKQGQSA-N
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Description

1,10-Epoxydecompositin is an organic compound with the molecular formula C₁₇H₂₀O₅ and a molecular weight of 304.34 g/mol . . This compound is notable for its unique structure, which includes an epoxide ring, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1,10-Epoxydecompositin typically involves the reaction of specific precursors under controlled conditions. One common method is the epoxidation of a suitable naphthofuran derivative using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane . The reaction is usually carried out at low temperatures to ensure the stability of the epoxide ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,10-Epoxydecompositin undergoes various chemical reactions, primarily due to the presence of the reactive epoxide ring. Some of the key reactions include:

Mechanism of Action

The mechanism of action of 1,10-Epoxydecompositin involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and receptor modulation . The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

1,10-Epoxydecompositin can be compared with other similar compounds, such as:

What sets this compound apart is its unique naphthofuran structure, which imparts distinct chemical and physical properties, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

[(1S,8S,9S,10S,13R)-6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl] acetate

InChI

InChI=1S/C17H20O5/c1-8-7-20-13-12(8)15(21-10(3)18)16(4)9(2)5-6-11-17(16,22-11)14(13)19/h7,9,11,15H,5-6H2,1-4H3/t9-,11+,15+,16-,17-/m0/s1

InChI Key

XWHQCPICYIBGNB-XLLMKQGQSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@]3([C@@]1([C@@H](C4=C(C3=O)OC=C4C)OC(=O)C)C)O2

Canonical SMILES

CC1CCC2C3(C1(C(C4=C(C3=O)OC=C4C)OC(=O)C)C)O2

Origin of Product

United States

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